molecular formula C12H20O B13249850 1-Cyclopropylcyclooctane-1-carbaldehyde

1-Cyclopropylcyclooctane-1-carbaldehyde

Cat. No.: B13249850
M. Wt: 180.29 g/mol
InChI Key: OJTLFTCGPUKOTR-UHFFFAOYSA-N
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Description

Chemical Identity

The fundamental identifiers for 1-Cyclopropylcyclooctane-1-carbaldehyde are cataloged below.

IdentifierValue
IUPAC Name This compound
CAS Number Not publicly available
Molecular Formula C₁₂H₂₀O nih.gov
Molecular Weight 180.29 g/mol

Structural Features

The molecule's structure is defined by the spatial arrangement of its three primary components.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclopropylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c13-10-12(11-6-7-11)8-4-2-1-3-5-9-12/h10-11H,1-9H2

InChI Key

OJTLFTCGPUKOTR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(C=O)C2CC2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropylcyclooctane 1 Carbaldehyde

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations.

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, due to its inherent ring strain, can participate in ring-opening reactions under certain conditions.

Reactions of the Cyclooctane (B165968) Ring

The cyclooctane ring can undergo conformational changes and, under specific conditions, reactions that modify the ring structure.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Cyclopropylcyclooctane-1-carbaldehyde are available in the public domain. Such data would be essential for the definitive identification and characterization of the compound.

Research and Applications

There is no specific research documented that focuses on the applications of 1-Cyclopropylcyclooctane-1-carbaldehyde in any field, including medicinal chemistry or materials science.

Conclusion

1-Cyclopropylcyclooctane-1-carbaldehyde is a structurally interesting organic molecule for which basic chemical identifiers are known. However, a thorough review of the scientific literature reveals a significant gap in experimental data. There is no readily available information on its synthesis, physical and chemical properties, reactivity, and spectroscopic characterization. Future research would be necessary to explore the potential of this compound and establish its chemical profile.

Q & A

Basic Questions

Q. What are the key steps for synthesizing 1-Cyclopropylcyclooctane-1-carbaldehyde, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves cyclopropanation of cyclooctene derivatives followed by oxidation to introduce the aldehyde group. For example, analogous compounds like 1-cyclopentene-1-carboxaldehyde require oxidation steps, but low yields due to co-evaporation in low-boiling solvents are common . Purification challenges can be mitigated by using high-boiling-point solvents or isolating intermediates via column chromatography with inert gas protection to prevent aldehyde degradation. Quantification via 1H^1H NMR with internal standards (e.g., 1,4-dioxane) is recommended for volatile products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the cyclopropane ring and aldehyde proton. Compare chemical shifts with structurally similar compounds (e.g., cyclohexene carbaldehyde derivatives) to validate assignments .
  • IR Spectroscopy : Confirm the presence of the aldehyde group via a strong C=O stretch (~1700–1750 cm1^{-1}) and cyclopropane ring vibrations (~1000–1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isomers and confirm molecular formula .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to potential irritancy of aldehydes and cyclopropane derivatives .
  • Avoid exposure to moisture or strong oxidizers, as cyclopropane rings may undergo strain-driven reactions. Store under inert atmospheres (e.g., argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Cross-reference experimental data with computational models (e.g., DFT calculations for 1H^1H NMR chemical shifts) to resolve contradictions. For example, steric effects from the cyclooctane ring may alter peak splitting patterns compared to smaller analogs like cyclopentane derivatives . Collaborate with crystallography labs to obtain single-crystal X-ray structures for unambiguous confirmation .

Q. What strategies optimize the stability of this compound in solution?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DMF or DMSO) to minimize aldehyde hydration or oxidation. Avoid ethereal solvents due to peroxide formation risks .
  • Additives : Stabilize the aldehyde group with radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
  • Temperature Control : Conduct reactions at ≤0°C if the compound is prone to ring-opening reactions under thermal stress .

Q. How does the stereochemistry of the cyclopropane ring influence reactivity?

  • Methodological Answer : The spatial arrangement of substituents on the cyclopropane ring affects strain and electronic properties. For example, cis-substituted cyclopropanes may exhibit higher reactivity in [2+1] cycloadditions due to increased ring strain. Use stereoselective synthesis methods (e.g., Simmons–Smith reactions with chiral catalysts) to control geometry, and evaluate outcomes via dynamic NMR or circular dichroism (CD) for enantiomeric excess .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in different solvents .
  • Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Software : Gaussian (for orbital energetics) or COSMO-RS (for partition coefficients) .

Key Recommendations for Researchers

  • Prioritize structural validation via X-ray crystallography or advanced NMR techniques to address ambiguities in literature data .
  • Collaborate with computational chemists to model reaction pathways and predict byproducts .
  • Document all synthetic and analytical conditions meticulously to enable reproducibility, especially given the compound’s sensitivity .

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